N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound with significant potential in pharmacology, particularly due to its unique structural features that allow for interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features:
- Benzofuran moiety : Known for its various biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Isosoxazole and sulfonamide groups : These functional groups are crucial for its biological interactions.
The molecular formula of the compound is C20H24N4O3S with a molecular weight of approximately 404.5 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases like cancer and diabetes.
- Antimicrobial Activity : Preliminary studies suggest it has in vitro activity against a range of bacteria and fungi, including antibiotic-resistant strains.
- Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various strains of bacteria. The results indicated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections.
Study 2: Enzyme Inhibition
A separate investigation focused on the compound's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. The compound demonstrated an IC50 value of 0.7 μM, indicating strong inhibitory action that could lead to therapeutic applications in managing diabetes .
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(14(2)28-22-13)29(25,26)21-12-15-7-9-23(10-8-15)20(24)18-11-16-5-3-4-6-17(16)27-18/h3-6,11,15,21H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJGVQZHLCAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.